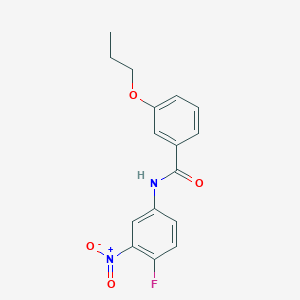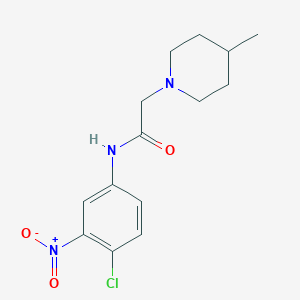
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide is a chemical compound with the molecular formula C16H15FN2O4 and a molecular weight of 318.2997 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a propoxybenzamide moiety, making it a unique and versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-propoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-3-aminophenyl-3-propoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 3-propoxybenzamide.
Scientific Research Applications
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-fluoro-3-nitrophenyl}-3-methoxybenzamide
- N-{4-fluoro-3-nitrophenyl}-3-ethoxybenzamide
- N-{4-fluoro-3-nitrophenyl}-3-butoxybenzamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity .
Properties
Molecular Formula |
C16H15FN2O4 |
|---|---|
Molecular Weight |
318.3g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H15FN2O4/c1-2-8-23-13-5-3-4-11(9-13)16(20)18-12-6-7-14(17)15(10-12)19(21)22/h3-7,9-10H,2,8H2,1H3,(H,18,20) |
InChI Key |
HOHOEQLILBSSHX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-hydroxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410689.png)
![N-[(2-{4-nitrobenzoyl}hydrazino)carbothioyl]acetamide](/img/structure/B410690.png)
![N-[[(4-butoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410693.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410694.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)acetamide](/img/structure/B410695.png)
![N-[[[2-(4-bromophenoxy)acetyl]amino]carbamothioyl]acetamide](/img/structure/B410697.png)
![N-{[2-(4-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410699.png)
![N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
![N-{[2-(cyanoacetyl)hydrazino]carbothioyl}-2,2-diphenylacetamide](/img/structure/B410704.png)
![2-nitro-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410705.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
![N-{[2-({4-nitrophenoxy}acetyl)hydrazino]carbothioyl}acetamide](/img/structure/B410709.png)
![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
